molecular formula C11H8N2O2 B1280147 6-Phenylpyrimidine-4-carboxylic acid CAS No. 28668-32-8

6-Phenylpyrimidine-4-carboxylic acid

Cat. No. B1280147
CAS RN: 28668-32-8
M. Wt: 200.19 g/mol
InChI Key: WPZVBDSJGHLIMS-UHFFFAOYSA-N
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Description

6-Phenylpyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are important constituents of nucleic acids and are key components in the structure of DNA and RNA, where they pair with purine bases to form the genetic code. The phenyl group attached to the pyrimidine ring in 6-phenylpyrimidine-4-carboxylic acid suggests potential for interaction with various biological targets, which could be exploited for therapeutic purposes.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and requiring specific functional groups to be present for high activity. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been reported to show antiallergic activity, with the presence of a free NH group in the pyrimidinone nucleus and a small to medium size ortho alkoxy or alkenyloxy group on the phenyl ring being crucial for high activity . The synthesis of other related compounds, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, revealing that it crystallizes in the orthorhombic Pbca space group . The molecular structure is often compared to optimized geometries obtained from computational methods to understand the conformation and vibrational characteristics of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, 6-(p-Hydroxyphenylazo)-2,4-dihydroxypyrimidine has been found to specifically and completely inhibit the synthesis of deoxyribonucleic acid (DNA) in bacteria, indicating a potential mechanism of action as an antibacterial agent . The chemical reactivity of these compounds is also influenced by the presence of substituents on the pyrimidine ring, which can affect their binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application. For example, the stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids has been investigated using HPLC, revealing that solutions of these compounds are stable for 1 month when stored protected from light . These properties are crucial for the development of pharmaceuticals, as they affect the compound's bioavailability and shelf life.

Scientific Research Applications

Luminescent Frameworks

6-Phenylpyrimidine-4-carboxylic acid has been utilized in synthesizing luminescent lanthanide frameworks. These frameworks exhibit distinct luminescence tuning and photoluminescence behavior, attributed to variations in the coordination environments of lanthanide ions and aggregation of dimeric units. These compounds have potential applications in optics and photonics due to their characteristic red or green emission properties (Jia et al., 2014).

Nonlinear Optical Properties

Research has also focused on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. These compounds have shown significant promise for applications in medicine and nonlinear optics fields. The study provides insights into the structural parameters, electronic properties, and NLO characteristics, indicating potential for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial Applications

A series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derivatives of 6-phenylpyrimidine-4-carboxylic acid, have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant to moderate antibacterial activity and promising antifungal activity, suggesting their potential use in developing new antimicrobial agents (Shastri, 2019).

Cytotoxic Activity in Cancer Research

Studies have also explored the cytotoxic activity of 4-thiopyrimidine derivatives obtained from similar compounds. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, offering insights into the potential therapeutic applications in cancer treatment (Stolarczyk et al., 2018).

Xanthine Oxidase Inhibition

2-Phenylpyrimidine derivatives have been identified as potent xanthine oxidase inhibitors, with potential therapeutic implications for conditions like hyperuricemia and gout. These inhibitors have shown substantial in vitro activity and are of interest for further pharmacological development (Sun et al., 2021).

Future Directions

Perimidines, a class of compounds similar to pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . This suggests potential future directions for the study and application of 6-Phenylpyrimidine-4-carboxylic acid.

properties

IUPAC Name

6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZVBDSJGHLIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503350
Record name 6-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrimidine-4-carboxylic acid

CAS RN

28668-32-8
Record name 6-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenyl-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
A Shi, L Zhang, H Wang, S Wang, M Yang… - European Journal of …, 2018 - Elsevier
… to access 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives. A. Maher described … toluene to generate 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid, which is similar to our …
Number of citations: 21 www.sciencedirect.com
J Zhao, Q Mao, F Lin, B Zhang, M Sun, T Zhang… - European Journal of …, 2022 - Elsevier
Many pyrimidine-based xanthine oxidase (XO) inhibitors with diverse chemotypes have been reported recently. Our previous study revealed that 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6…
Number of citations: 9 www.sciencedirect.com
M Sun, J Zhao, Q Mao, C Yan, B Zhang, Y Yang… - Bioorganic & Medicinal …, 2021 - Elsevier
Xanthine oxidase is the rate-limiting enzyme critical for the synthesis of uric acid, and therefore xanthine oxidase inhibitors are considered as one of the promising therapies for …
Number of citations: 11 www.sciencedirect.com
C Paz, MG Peter, B Schmidt, J Becerra… - Journal of the Chilean …, 2012 - SciELO Chile
… Reaction of 4-phenyl-2,4-dioxobutanoic acid (II-B) with an excess of urea and catalytic amounts of H 2 SO 4 in refluxing toluene gave 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid (II-…
Number of citations: 4 www.scielo.cl
T SAKAMOTO, T SAKASAI… - Chemical and …, 1980 - jstage.jst.go.jp
… 6—Phenylpyrimidine4—carboxylic acid (VI), obtained by selenium dioxide oxidation of 4—methyl—6—phenylpyrimi— dine (V), was converted to the methyl ester (VIIa) in the usual …
Number of citations: 37 www.jstage.jst.go.jp
N Zanatta, AS Fortes, CE Bencke, MA Marangoni… - …, 2015 - thieme-connect.com
A simple and efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)-pyrimidine-4-carboxylates and their corresponding acid derivatives is …
Number of citations: 9 www.thieme-connect.com
B Zhang, X Dai, Z Bao, Q Mao, Y Duan, Y Yang… - European Journal of …, 2019 - Elsevier
Xanthine oxidase is an important target for the treatment of hyperuricemia, gout and other related diseases. Analysis of the high-resolution structure of xanthine oxidase with febuxostat …
Number of citations: 28 www.sciencedirect.com
A Dolšak, K Mrgole, M Sova - Catalysts, 2021 - mdpi.com
Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. In this study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and …
Number of citations: 3 www.mdpi.com
MFS de Abreu, CA Wegermann, MS Ceroullo… - Organics, 2022 - mdpi.com
… This is the case of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives 18a–c, 19a–c, 20a–e, 21a–e synthesized by Shi and coworkers (Scheme 10) [26]. The thiazole ring was …
Number of citations: 1 www.mdpi.com
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com

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